molecular formula C13H9ClN4 B2729527 5-(2-chlorophenyl)-1-phenyl-1H-tetrazole CAS No. 97027-40-2

5-(2-chlorophenyl)-1-phenyl-1H-tetrazole

Cat. No.: B2729527
CAS No.: 97027-40-2
M. Wt: 256.69
InChI Key: VTCVHOYXBAMQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-1-phenyl-1H-tetrazole is a useful research compound. Its molecular formula is C13H9ClN4 and its molecular weight is 256.69. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Docking Studies

Docking Studies and Crystal Structure Analysis
Tetrazole derivatives, including those similar to "5-(2-chlorophenyl)-1-phenyl-1H-tetrazole," have been analyzed for their crystal structures and potential as COX-2 inhibitors through docking studies. The analysis revealed that the tetrazole rings are essentially planar and exhibit a network of intermolecular hydrogen bonds, indicating their significant potential in molecular docking applications (Al-Hourani et al., 2015).

Electron Attachment and Molecular Reactivity

Electron Attachment Reactivity
The reactivity of tetrazole derivatives under electron-induced conditions has been studied, showing that the tetrazole group is susceptible to electron-induced ring opening. This process is influenced by the structure of the molecule, which is critical for understanding the chemical behavior and potential applications of these compounds in materials science (Luxford et al., 2021).

Synthesis and Chemical Applications

Green Synthesis of Antibacterially Active Compounds
A novel approach for the synthesis of antibacterially active compounds using tetrazole derivatives has been developed. This involves the use of a heterogeneous and recyclable magnetic Brønsted acidic ionic liquid based on 5-phenyl-1H-tetrazole, demonstrating the utility of tetrazole derivatives in green chemistry and synthesis of biologically active compounds (Nasrollahzadeh et al., 2018).

Corrosion Inhibition

Corrosion Inhibition Studies
Phenyltetrazole compounds, including derivatives of "this compound," have been studied for their effectiveness as corrosion inhibitors. These studies show that these compounds can act as good inhibitors for mild steel in acidic solutions, highlighting the potential of tetrazole derivatives in industrial applications related to corrosion protection (El Kacimi et al., 2017; Elkacimi et al., 2012).

Properties

IUPAC Name

5-(2-chlorophenyl)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4/c14-12-9-5-4-8-11(12)13-15-16-17-18(13)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCVHOYXBAMQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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